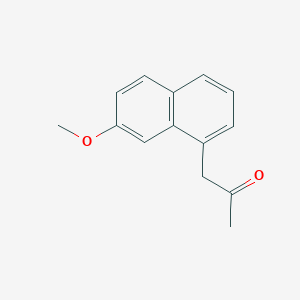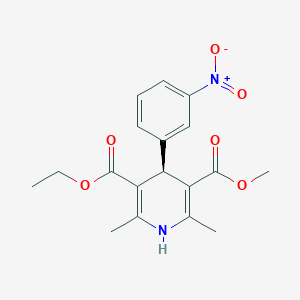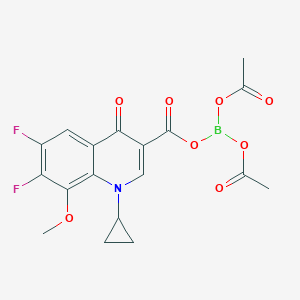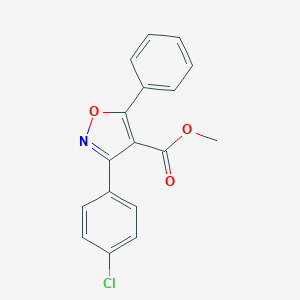![molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2](/img/structure/B45572.png)
methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Descripción general
Descripción
“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is a natural product found in Polygala tenuifolia, Nauclea diderrichii, and other organisms . It has a molecular formula of C13H10N2O2 .
Synthesis Analysis
A manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines . This one-pot process for the preparation of methyl 9H-pyrido[3,4-b]indole-1-carboxylate has subsequently been used as the key step in the synthesis of alangiobussinine and a closely related analogue .Molecular Structure Analysis
The molecular structure of “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” is characterized by a molecular weight of 226.23 g/mol . The IUPAC name is methyl 9 H -pyrido [3,4-b]indole-1-carboxylate . The InChI code is 1S/C13H10N2O2/c1-17-13 (16)12-11-9 (6-7-14-12)8-4-2-3-5-10 (8)15-11/h2-7,15H,1H3 .Physical And Chemical Properties Analysis
“Methyl 9H-pyrido[3,4-b]indole-1-carboxylate” has a molecular weight of 226.23 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds .Aplicaciones Científicas De Investigación
- Potential : Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
- Chemical Community : The investigation of innovative synthetic routes remains an active area of interest .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Potential
GABA Receptor Modulation
Alkaloid Synthesis
Chemical Synthesis Challenges
Direcciones Futuras
The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .
Mecanismo De Acción
Target of Action
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, also known as 1-Methoxycarbonyl-beta-carboline, is a natural alkaloid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as harmala alkaloids . These compounds are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Beta-carbolines are known to be involved in a number of biologically active molecules and have shown activity against alzheimer’s disease, bacterial infection, inflammation, hiv and aids, and various forms of cancers . The downstream effects of these pathways are diverse and depend on the specific targets and the cellular context.
Result of Action
Given its classification as a harmala alkaloid , it may have potential therapeutic applications in various diseases, including Alzheimer’s disease, bacterial infections, inflammation, HIV and AIDS, and various forms of cancers .
Propiedades
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
CAS RN |
3464-66-2 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?
A1: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.
Q2: How is methyl 9H-pyrido[3,4-b]indole-1-carboxylate synthesized?
A2: A recent study [] highlights a novel synthetic route for methyl 9H-pyrido[3,4-b]indole-1-carboxylate. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:
Q3: Where has methyl 9H-pyrido[3,4-b]indole-1-carboxylate been found in nature?
A3: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.
Q4: Why is there interest in developing synthetic routes for methyl 9H-pyrido[3,4-b]indole-1-carboxylate and related compounds?
A4: The carboline ring system, inherent to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)









